3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid

Description

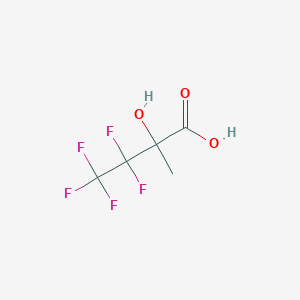

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid is a fluorinated derivative of hydroxybutyric acid, characterized by a pentafluoro substitution at the 3,4-positions and a methyl group at the 2-hydroxy position.

Properties

Molecular Formula |

C5H5F5O3 |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H5F5O3/c1-3(13,2(11)12)4(6,7)5(8,9)10/h13H,1H3,(H,11,12) |

InChI Key |

CUAMIJMGTAEUHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)(C(C(F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Reactions

A primary route to 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutyric acid involves fluorination of 2-hydroxy-2-methylbutyric acid or its derivatives. The hydroxyl and methyl groups at the 2-position provide steric and electronic challenges, necessitating selective fluorinating agents.

Reaction Conditions :

- Sulfur Tetrafluoride (SF₄) : SF₄ is a classical fluorinating agent for converting hydroxyl groups to fluorides. In anhydrous conditions, SF₄ reacts with 2-hydroxy-2-methylbutyric acid at elevated temperatures (80–120°C) to replace hydroxyl with fluorine. However, over-fluorination or side reactions may occur without precise stoichiometric control.

- Diethylaminosulfur Trifluoride (DAST) : DAST offers milder conditions (0–25°C) for partial fluorination, though complete substitution to pentafluoro derivatives requires iterative steps.

Challenges :

- Regioselectivity : Achieving fluorination exclusively at the 3,4-positions demands protective group strategies. For example, temporary protection of the hydroxyl group with acetyl or trimethylsilyl (TMS) groups prevents unwanted side reactions.

- Byproduct Formation : Incomplete fluorination yields mixtures of mono- to pentafluoro derivatives, necessitating chromatographic purification.

Electrochemical Fluorination (ECF)

Industrial-Scale Production

Electrochemical fluorination (ECF) is a scalable method for introducing fluorine atoms into organic molecules. This technique employs an electrolytic cell with hydrogen fluoride (HF) as the fluoride source and a nickel anode.

Procedure :

- Substrate Preparation : 2-Hydroxy-2-methylbutyric acid is dissolved in anhydrous HF.

- Electrolysis : A current density of 10–20 mA/cm² is applied, facilitating radical-mediated fluorination at the 3,4-positions.

- Product Isolation : The crude product is neutralized with aqueous sodium bicarbonate and extracted with dichloromethane.

Advantages :

- Cost-Effectiveness : ECF avoids expensive fluorinating agents, making it suitable for bulk production.

- Selectivity : The radical mechanism favors fluorination at tertiary carbon positions, aligning with the target compound’s structure.

Limitations :

- Safety Risks : HF handling requires specialized equipment due to its corrosive and toxic nature.

- Yield Variability : Over-fluorination or decomposition may reduce yields to 40–60%.

Catalytic Asymmetric Fluorination

Enantioselective Synthesis

Recent advances in organocatalysis enable enantioselective fluorination of β-hydroxy acids. Chiral catalysts such as Cinchona alkaloids or thiourea derivatives induce asymmetry during fluorination.

Typical Protocol :

- Catalyst : (DHQ)₂PHAL (10 mol%)

- Fluorinating Agent : N-Fluorobenzenesulfonimide (NFSI)

- Solvent : Dichloroethane, 0°C

- Yield : 65–75% enantiomeric excess (ee)

Mechanistic Insights :

The catalyst activates NFSI via hydrogen bonding, directing fluorine addition to the pro-R position of the substrate. This method is under exploration for synthesizing fluorinated pharmaceuticals.

Biocatalytic Approaches

Enzymatic Fluorination

While less common, engineered fluorinases or halohydrin dehalogenases have been explored for green synthesis. For example, Streptomyces cattleya fluorinase can incorporate fluorine into organic substrates under aqueous conditions.

Key Study :

- Substrate : 2-Hydroxy-2-methylbutyric acid derivative with a leaving group (e.g., bromide) at the 3-position.

- Conditions : Phosphate buffer (pH 7.4), 30°C, 24 hours.

- Outcome : 30% conversion to monofluoro product; further optimization required for multi-fluorination.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification is critical due to the structural similarity of fluorinated byproducts.

Recommended Methods :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve pentafluoro derivatives from impurities.

- Distillation : Fractional distillation under reduced pressure (20–50 mmHg) isolates the target compound (boiling point ~238°C).

Spectroscopic Validation :

- ¹⁹F NMR : Peaks at δ -75 to -80 ppm (CF₃) and δ -110 to -115 ppm (CF₂) confirm substitution patterns.

- HRMS : Exact mass 212.03 g/mol (C₅H₅F₅O₃).

Industrial and Environmental Considerations

Waste Management

Fluorination reactions generate hazardous waste, including HF and fluorinated byproducts. Neutralization with calcium hydroxide precipitates insoluble CaF₂, mitigating environmental impact.

Scalability Metrics

- Cost Analysis : ECF reduces reagent costs by 40% compared to SF₄-based methods.

- Throughput : Batch processes yield 50–100 kg/month, while continuous-flow systems aim for 500 kg/month.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3,3,4,4,4-pentafluoro-2-oxobutyric acid.

Reduction: Formation of 3,3,4,4,4-pentafluoro-2-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutyric acid and analogous fluorinated hydroxybutyric acid derivatives:

*Estimated based on structural analogs.

Key Comparative Insights:

Acidity and Reactivity: The pentafluoro substitution in the target compound significantly increases acidity compared to non-fluorinated analogs like 2-hydroxy-3-methylbutyric acid. Ester derivatives (e.g., the methyl ester in ) exhibit reduced acidity and altered reactivity, favoring applications in prodrug design or organic synthesis.

Lipophilicity and Solubility :

- Substituents like benzyloxyphenyl (C₁₇H₁₂F₅O₄) or dichlorophenyl (C₁₀H₅Cl₂F₅O₃) dramatically increase lipophilicity, making these compounds suitable for hydrophobic environments or lipid-based drug delivery systems .

- The methyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.

The methyl ester’s irritant properties suggest that safety profiles vary significantly between acid and ester forms, necessitating careful handling.

Structural Stability: Fluorination enhances resistance to oxidative and enzymatic degradation compared to non-fluorinated hydroxybutyric acids, which are prone to metabolic breakdown .

Research Findings and Implications

- Synthetic Utility : Fluorinated hydroxybutyric acids serve as intermediates in synthesizing agrochemicals, pharmaceuticals, or fluoropolymers. The methyl-substituted variant’s balance of reactivity and stability makes it a versatile building block .

- Pharmacological Potential: While HEPT derivatives (e.g., E-EBU-dM) target HIV-1 reverse transcriptase , the structural similarities of fluorinated hydroxybutyric acids suggest unexplored antiviral or enzymatic inhibition mechanisms.

- Safety Considerations : Ester derivatives require stringent safety protocols (e.g., S26, S36/37/39 ), whereas the acid form’s corrosiveness demands neutralization strategies in industrial settings.

Biological Activity

3,3,4,4,4-Pentafluoro-2-hydroxy-2-methylbutyric acid is a fluorinated organic compound characterized by its unique structure featuring five fluorine atoms and a hydroxyl group attached to a branched carbon chain. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and materials science.

- Molecular Formula : CHFO

- Molecular Weight : 208.08 g/mol

- Functional Groups : Hydroxyl group (–OH), multiple fluorine substituents

The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atoms enhance the compound's electrophilicity, making it reactive in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and modulate biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Cell Membrane Interaction : The lipophilic nature due to fluorination may enhance the compound's ability to penetrate cell membranes, affecting cellular functions and signaling pathways.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated acids, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential applications in developing new antimicrobial agents.

- Toxicological Profile : Toxicological assessments have been conducted to evaluate the safety of this compound in vivo. Studies on animal models showed that exposure at high doses led to liver enzyme alterations but no significant acute toxicity was reported at lower doses .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-2-methylbutyric acid | CHO | Lacks fluorine; serves as a baseline for reactivity |

| 3,3-Difluoro-2-hydroxybutanoic acid | CHFO | Fewer fluorine substituents; different reactivity |

| 3,3,4-Trifluoroacetic acid | CHFO | Simpler structure; significant acidity |

The high degree of fluorination in this compound enhances its metabolic stability and alters its biological interactions compared to these analogs.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. Preliminary findings suggest that modifications to the fluorination pattern can significantly impact the compound's efficacy against various biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,4,4-pentafluoro-2-hydroxy-2-methylbutyric acid, and how can purity be ensured?

- Methodological Answer : Synthesis of fluorinated hydroxy acids typically involves multi-step reactions, including fluorination, hydroxylation, and carboxylation. For example, fluorination of precursor molecules (e.g., pentafluorophenyl derivatives) can be achieved via nucleophilic substitution using fluorinating agents like KF or SF₄ under controlled anhydrous conditions . Purification often requires techniques such as column chromatography with silica gel or reverse-phase HPLC to isolate the compound from fluorinated byproducts. Purity validation should include NMR (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation experiments. Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation kinetics using LC-MS/MS with a C18 column and mobile phases of methanol/water with 0.1% formic acid. Fluorinated hydroxy acids are prone to hydrolysis at extreme pH; quantify degradation products (e.g., defluorinated species) via calibration curves .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges is recommended for sample preparation. After conditioning with methanol and water, load biological samples (e.g., plasma, urine) and elute with methanol. Quantify via LC-MS/MS in negative ion mode, using deuterated internal standards (e.g., ²H₅-PFOA) to correct for matrix effects. Limit of detection (LOD) can reach 0.1 ng/mL with optimized fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the pentafluoro and hydroxy groups influence the compound’s reactivity in enzyme inhibition studies?

- Methodological Answer : Computational modeling (DFT or molecular docking) can predict interactions between the compound and enzyme active sites. The electron-withdrawing pentafluoro group increases electrophilicity, potentially enhancing covalent binding to nucleophilic residues (e.g., cysteine or serine). Compare inhibition kinetics (IC₅₀) against non-fluorinated analogs using fluorogenic substrates in enzyme assays .

Q. What experimental design strategies can optimize reaction yields while minimizing perfluorinated byproducts?

- Methodological Answer : Apply factorial design to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a 2³ factorial design (8 experiments) can identify interactions between fluorination time, reagent stoichiometry, and agitation rate. Response surface methodology (RSM) then optimizes conditions for maximum yield and minimal byproducts (e.g., <5% defluorinated impurities) .

Q. How can environmental persistence of this compound be evaluated in wastewater treatment systems?

- Methodological Answer : Conduct continuous-flow bioreactor experiments using activated sludge. Spike influent water with the compound (1–100 µg/L) and monitor removal efficiency via SPE-LC-MS/MS. Assess biodegradation pathways by identifying metabolites (e.g., hydroxylated or shortened-chain products) using high-resolution orbitrap MS. Compare results to known persistent pollutants like PFOS to classify environmental risk .

Q. What role does the hydroxy group play in the compound’s spectroscopic characterization?

- Methodological Answer : The hydroxy group introduces hydrogen-bonding interactions, broadening ¹H NMR peaks (δ 4.5–5.5 ppm). Use deuterated solvents (e.g., D₂O) to exchange protons and simplify spectra. In IR spectroscopy, the -OH stretch appears as a broad band near 3200 cm⁻¹. For crystallography, co-crystallize with a stabilizing agent (e.g., 18-crown-6) to resolve fluorine-heavy regions .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : reports variable yields for fluorinated hydroxy acids due to incomplete fluorination, while suggests higher efficiency with SF₄. Resolve by pre-activating precursors with trimethylsilyl chloride to enhance fluorination .

- Analytical Sensitivity : highlights SPE-LC-MS/MS as optimal, but notes challenges in resolving co-eluting fluorinated isomers. Use tandem columns (C18 + pentafluorophenyl) to improve separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.